Cas no 148857-97-0 (2-Fluoro-6-nitrobenzamide)

2-Fluoro-6-nitrobenzamide is a fluorinated nitrobenzamide derivative commonly utilized as a versatile intermediate in organic synthesis and pharmaceutical research. Its key structural features—a fluorine substituent and a nitro group—enhance reactivity, making it valuable for nucleophilic aromatic substitution and other functionalization reactions. The compound's electron-withdrawing groups facilitate selective modifications, enabling precise derivatization in complex molecule construction. It is particularly useful in medicinal chemistry for the development of bioactive compounds, including potential enzyme inhibitors or receptor modulators. High purity grades ensure consistent performance in research applications. Proper handling is advised due to its sensitivity to light and moisture.
2-Fluoro-6-nitrobenzamide structure
2-Fluoro-6-nitrobenzamide structure
Product name:2-Fluoro-6-nitrobenzamide
CAS No:148857-97-0
MF:C7H5N2O3F
MW:184.125
CID:3166887
PubChem ID:10419858

2-Fluoro-6-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-fluoro-6-nitrobenzamide
    • SCHEMBL16108925
    • FLYBIMSVHDXMGP-UHFFFAOYSA-N
    • BS-33836
    • 148857-97-0
    • 2-Fluoro-6-nitrobenzamide
    • Inchi: InChI=1S/C7H5FN2O3/c8-4-2-1-3-5(10(12)13)6(4)7(9)11/h1-3H,(H2,9,11)
    • InChI Key: FLYBIMSVHDXMGP-UHFFFAOYSA-N
    • SMILES: O=[N+]([O-])C1=CC=CC(F)=C1C(N)=O

Computed Properties

  • Exact Mass: 184.02842019Da
  • Monoisotopic Mass: 184.02842019Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 88.9Ų

2-Fluoro-6-nitrobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AM29252-10g
2-Fluoro-6-nitrobenzamide
148857-97-0 97%
10g
$825.00 2024-04-20
Alichem
A019143949-5g
2-Fluoro-6-nitrobenzamide
148857-97-0 97%
5g
478.38 USD 2021-05-31
Alichem
A019143949-25g
2-Fluoro-6-nitrobenzamide
148857-97-0 97%
25g
1,025.10 USD 2021-05-31
Alichem
A019143949-10g
2-Fluoro-6-nitrobenzamide
148857-97-0 97%
10g
603.00 USD 2021-05-31
A2B Chem LLC
AM29252-1g
2-Fluoro-6-nitrobenzamide
148857-97-0 97%
1g
$176.00 2024-04-20
Crysdot LLC
CD12140136-1g
2-Fluoro-6-nitrobenzamide
148857-97-0 97%
1g
$842 2024-07-23
A2B Chem LLC
AM29252-25g
2-Fluoro-6-nitrobenzamide
148857-97-0 97%
25g
$1642.00 2024-04-20
A2B Chem LLC
AM29252-5g
2-Fluoro-6-nitrobenzamide
148857-97-0 97%
5g
$499.00 2024-04-20

Additional information on 2-Fluoro-6-nitrobenzamide

Introduction to 2-Fluoro-6-nitrobenzamide (CAS No. 148857-97-0)

2-Fluoro-6-nitrobenzamide, with the CAS number 148857-97-0, is a versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound is characterized by its unique molecular structure, which includes a fluoro and a nitro group attached to a benzamide backbone. The combination of these functional groups imparts distinct chemical and physical properties, making it a valuable intermediate in various synthetic pathways and an essential component in the development of novel materials and pharmaceuticals.

The molecular formula of 2-Fluoro-6-nitrobenzamide is C8H5FN2O3, and its molecular weight is approximately 194.13 g/mol. The compound exists as a white to off-white solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile. These solubility properties make it suitable for use in a wide range of chemical reactions and analytical techniques.

In the realm of pharmaceutical research, 2-Fluoro-6-nitrobenzamide has been explored for its potential therapeutic applications. Recent studies have highlighted its role as an intermediate in the synthesis of various bioactive compounds, including anti-inflammatory agents, anticancer drugs, and antiviral agents. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the synthesis of a series of 2-fluoro-6-nitrobenzamide-derived compounds that exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Beyond its pharmaceutical applications, 2-Fluoro-6-nitrobenzamide has also found utility in materials science. Its unique electronic properties make it an attractive candidate for the development of functional materials, such as organic semiconductors and photovoltaic materials. A research team at the University of California, Berkeley, recently demonstrated the use of 2-fluoro-6-nitrobenzamide-based polymers in organic field-effect transistors (OFETs), showcasing their excellent charge transport properties and stability under ambient conditions.

The synthesis of 2-Fluoro-6-nitrobenzamide typically involves a multi-step process that begins with the nitration of 2-fluorobenzoic acid followed by amidation. The choice of reagents and reaction conditions can significantly influence the yield and purity of the final product. Advanced synthetic methods, such as microwave-assisted synthesis and catalytic processes, have been developed to improve the efficiency and sustainability of these reactions. A notable example is a study published in Organic & Biomolecular Chemistry in 2020, which described a green synthesis route for 2-fluoro-6-nitrobenzamide using environmentally friendly catalysts and solvents.

The safety profile of 2-Fluoro-6-nitrobenzamide is an important consideration for both laboratory use and industrial applications. While it is generally considered safe when handled properly, appropriate personal protective equipment (PPE) should be used to prevent skin contact and inhalation. Additionally, it is important to store the compound in a cool, dry place away from incompatible materials to ensure its stability and prevent degradation.

In conclusion, 2-Fluoro-6-nitrobenzamide (CAS No. 148857-97-0) is a multifaceted compound with significant potential in pharmaceutical research, materials science, and organic synthesis. Its unique chemical structure and properties make it an invaluable intermediate in the development of novel therapeutics and functional materials. As research continues to advance, it is likely that new applications for this compound will emerge, further solidifying its importance in various scientific disciplines.

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